molecular formula C12H15NO4 B8708798 5-(3,4-Dimethoxyphenyl)-3-methyl-1,3-oxazolidin-2-one CAS No. 66892-84-0

5-(3,4-Dimethoxyphenyl)-3-methyl-1,3-oxazolidin-2-one

Cat. No. B8708798
CAS RN: 66892-84-0
M. Wt: 237.25 g/mol
InChI Key: CIOXIFWTLJGCOD-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-methyl-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3,4-Dimethoxyphenyl)-3-methyl-1,3-oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-Dimethoxyphenyl)-3-methyl-1,3-oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

66892-84-0

Product Name

5-(3,4-Dimethoxyphenyl)-3-methyl-1,3-oxazolidin-2-one

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO4/c1-13-7-11(17-12(13)14)8-4-5-9(15-2)10(6-8)16-3/h4-6,11H,7H2,1-3H3

InChI Key

CIOXIFWTLJGCOD-UHFFFAOYSA-N

Canonical SMILES

CN1CC(OC1=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

10 mmol of 5-(3,4-dimethoxyphenyl)-2oxazolidinone is dissolved in 20 ml. of absolute dimethylformamide and combined with 11 mmol of sodium hydride. The mixture is then stirred for 40 minutes at 40°. After cooling, 20 mmol of methyl iodide in 5 ml. of dimethylformamide is added dropwise and thereafter the reaction mixture is agitated for 6 hours at 50°. After the dimethylformamide has been removed by evaporation, the mixture is taken up in chloroform and then washed first with a small amount of water and then with saturated sodium chloride solution, dried, filtered, and concentrated. The residue is chromatographed over 60 g. of silica gel with chloroform/methanol (96:4) as the eluent. Recrystallization from ethanol produces a 60% yield of 5-(3,4-dimethoxyphenyl)-3-methyl-2-oxazolidinone, m.p. 132°-133°.
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